N-(2-phenylethyl)-2-propoxybenzamide
Description
N-(2-Phenylethyl)-2-propoxybenzamide is a benzamide derivative characterized by a 2-propoxy group attached to the benzamide core and an N-(2-phenylethyl) substituent. Benzamides are widely studied for their diverse applications in medicinal chemistry, catalysis, and materials science due to their tunable electronic and steric properties.
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4g/mol |
IUPAC Name |
N-(2-phenylethyl)-2-propoxybenzamide |
InChI |
InChI=1S/C18H21NO2/c1-2-14-21-17-11-7-6-10-16(17)18(20)19-13-12-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,19,20) |
InChI Key |
NDEGDTWDBWVOSO-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NCCC2=CC=CC=C2 |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between N-(2-phenylethyl)-2-propoxybenzamide and related benzamides:
Structural and Electronic Effects
- Phenylethyl vs. Hydroxy-Dimethylethyl (): The phenylethyl group in the target compound increases aromaticity and lipophilicity compared to the hydroxylated analog, which favors polar interactions and metal coordination .
- Propoxy vs. Methoxy (): The longer propoxy chain enhances solubility in nonpolar solvents relative to methoxy, while maintaining electron-donating effects on the benzamide core .
Physicochemical Properties
- Lipophilicity: this compound is predicted to have higher logP than N,N-dimethyl-2-propoxybenzamide due to the aromatic phenylethyl group .
- Solubility: The bulky tert-butyl substituent in ’s compound reduces aqueous solubility, whereas the target compound’s balance of propoxy and phenylethyl groups may improve membrane permeability .
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